2-Bromo-1,3-bis-dibromomethyl-benzene
Description
Contextual Role as a Halogenated Aromatic Intermediate
Halogenated aromatic compounds are fundamental intermediates in organic synthesis, providing reactive handles for the construction of more complex molecular architectures. The bromine atoms in 2-Bromo-1,3-bis-dibromomethyl-benzene, particularly the four benzylic bromines, are excellent leaving groups in nucleophilic substitution reactions. This reactivity allows for the introduction of a wide array of functional groups.
The geminal dibromomethyl groups (-CHBr₂) are precursors to aldehydes. researchgate.net Hydrolysis of these groups can yield the corresponding dialdehyde (B1249045), 2-bromo-isophthalaldehyde, a valuable building block for the synthesis of various heterocyclic compounds and polymers. This transformation underscores the role of this compound as a key intermediate.
Furthermore, the aromatic bromine atom can participate in various cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, enabling the formation of carbon-carbon bonds and the synthesis of complex aryl-substituted structures.
Research Significance within Polybrominated Benzylic Systems
Polybrominated benzylic systems are a class of compounds that have garnered research interest due to their potential applications in materials science and medicinal chemistry. The high bromine content in these molecules can impart flame-retardant properties to polymers. smolecule.com While specific studies on this compound in this context are not widely documented, its structure is analogous to other polybrominated compounds used for such purposes.
The reactivity of the dibromomethyl groups also makes this compound a potential monomer for polymerization reactions. For instance, dehalogenative coupling reactions of similar benzylic bromides have been explored for the synthesis of conjugated polymers, which are of interest for their electronic and optical properties. uni.lu
The general synthetic route to bis(dibromomethyl)arenes involves the bromination of the corresponding dimethyl-substituted arenes. researchgate.net An efficient synthesis of these compounds is crucial as they are important precursors to synthetically useful dialdehydes. researchgate.net
Chemical and Physical Properties
Below are the known and predicted properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₅Br₅ | molbase.com |
| Molecular Weight | 500.645 g/mol | chemicalbook.com |
| CAS Number | 135590-51-1 | |
| Predicted XlogP | 5.5 | molbase.com |
| Monoisotopic Mass | 495.6308 Da | molbase.com |
Detailed Research Findings
While specific research exclusively focused on this compound is limited, the reactivity of its functional groups is well-established in organic chemistry.
The dibromomethyl groups are the primary sites of reactivity. Their conversion to aldehydes via hydrolysis is a key transformation. This reaction typically proceeds under aqueous acidic or basic conditions. The resulting dialdehyde can then be used in a variety of subsequent reactions, including but not limited to:
Wittig reactions to form substituted styrenes.
Condensation reactions with amines to form imines and Schiff bases.
Knoevenagel condensations with active methylene (B1212753) compounds.
The benzylic bromides also make the compound susceptible to radical reactions. In the presence of radical initiators, further substitution or coupling reactions can occur.
The aromatic bromine atom provides a site for metal-catalyzed cross-coupling reactions. This allows for the introduction of aryl, alkyl, or vinyl groups at the 2-position of the benzene (B151609) ring, further diversifying the potential synthetic derivatives.
Structure
3D Structure
Properties
CAS No. |
135590-51-1 |
|---|---|
Molecular Formula |
C8H5Br5 |
Molecular Weight |
500.64 g/mol |
IUPAC Name |
2-bromo-1,3-bis(dibromomethyl)benzene |
InChI |
InChI=1S/C8H5Br5/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,7-8H |
InChI Key |
CVEIWLXYEJNDAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(Br)Br)Br)C(Br)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromo 1,3 Bis Dibromomethyl Benzene and Analogues
Strategies for Aromatic Ring Bromination
The initial step in synthesizing the target compound from a precursor like m-xylene (B151644) involves the bromination of the aromatic nucleus.
Electrophilic aromatic substitution (EAS) is the fundamental mechanism for introducing a bromine atom onto the benzene (B151609) ring. lumenlearning.commasterorganicchemistry.commakingmolecules.com This reaction typically involves the use of molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). lumenlearning.comlibretexts.org The catalyst polarizes the bromine molecule, generating a potent electrophile (Br⁺) that is then attacked by the electron-rich aromatic ring. libretexts.org The reaction proceeds through a resonance-stabilized carbocation intermediate known as a Wheland intermediate or sigma complex. lumenlearning.com
For a substituted benzene like m-xylene, the directing effects of the existing methyl groups are crucial. Methyl groups are activating and ortho-, para-directing. chemicalforums.comyoutube.com In m-xylene, the positions ortho and para to one methyl group are also ortho or para to the second methyl group, strongly activating the 2-, 4-, and 6-positions for electrophilic attack. The 2-position is sterically hindered by the two adjacent methyl groups, so substitution preferentially occurs at the 4- and 6-positions. However, to synthesize 2-bromo-m-xylene (B44306), a Sandmeyer-type reaction starting from 2,6-dimethylaniline (B139824) can be employed, which provides a regioselective route to the desired 2-bromo-1,3-dimethylbenzene. chemicalbook.com
Radical-Mediated Side-Chain Bromination Techniques
Once the aromatic ring is brominated, the focus shifts to the benzylic positions of the methyl groups. Free radical bromination is the method of choice for this transformation. masterorganicchemistry.com
N-Bromosuccinimide (NBS) is a highly effective and widely used reagent for benzylic bromination. wikipedia.orgmasterorganicchemistry.comchadsprep.com This reaction, often referred to as the Wohl-Ziegler reaction, is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄), although safer alternatives like acetonitrile (B52724) are now more common. masterorganicchemistry.comwikipedia.orgacs.org The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by photochemical irradiation. wikipedia.orgcommonorganicchemistry.commanac-inc.co.jp
NBS provides a low, constant concentration of molecular bromine, which is crucial for favoring radical substitution at the benzylic position over electrophilic addition to the aromatic ring. masterorganicchemistry.comchadsprep.com The mechanism involves the abstraction of a benzylic hydrogen atom by a bromine radical to form a resonance-stabilized benzyl (B1604629) radical. This radical then reacts with a molecule of Br₂ to form the benzyl bromide and a new bromine radical, thus propagating the chain reaction.
To achieve the exhaustive bromination of both methyl groups to form the bis(dibromomethyl) derivative, a significant excess of NBS and prolonged reaction times are necessary. The stepwise nature of this radical substitution allows for the formation of mono-, di-, tri-, and finally the desired tetra-brominated side chains.
Table 1: Reaction Parameters for Benzylic Bromination
| Parameter | Typical Conditions | Purpose |
|---|---|---|
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low concentration of Br₂ for selective radical substitution. |
| Initiator | AIBN or Benzoyl Peroxide / UV light | Generates initial bromine radicals to start the chain reaction. |
| Solvent | Carbon Tetrachloride (historically), Acetonitrile | Provides a medium for the reaction, with a trend towards less toxic options. |
| Temperature | Reflux | Provides the necessary energy to initiate and sustain the radical reaction. |
The efficiency and selectivity of benzylic bromination are highly dependent on the reaction conditions. The choice of solvent can significantly influence the reaction outcome. st-andrews.ac.ukmasterorganicchemistry.comcanada.ca While carbon tetrachloride was traditionally used, its toxicity has led to the adoption of other solvents. Acetonitrile has been shown to be an effective alternative, sometimes improving yields and reproducibility. acs.orgresearchgate.net The use of continuous-flow reactors has also been explored to improve safety and scalability, allowing for precise control over reaction parameters like temperature and reaction time. acs.orgresearchgate.net
The concentration of the radical initiator and the rate of its decomposition are critical. The reaction must be carefully monitored to prevent runaway reactions, especially on a larger scale. manac-inc.co.jp The purity of NBS is also important, as impurities can sometimes lead to unreliable results. wikipedia.org
Electrochemical Approaches to Benzylic Bromination
Electrochemical methods offer an alternative, often greener, approach to benzylic bromination. acs.org These methods can generate the necessary bromine radicals in situ, avoiding the need for bulk storage of hazardous reagents. Paired electrochemical methods have been developed where benzylic bromination occurs at the anode while another useful reaction, such as pinacol (B44631) coupling, occurs at the cathode. acs.org
Two-phase electrolysis systems have been successfully employed for the side-chain bromination of alkyl aromatic compounds. cecri.res.in In such a setup, an aqueous solution of sodium bromide serves as the electrolyte, while the organic substrate is dissolved in a solvent like chloroform. Electrolysis generates bromine species in the aqueous phase, which then react with the substrate at the interface or in the organic phase. This method has been shown to produce dibromomethyl, bis(bromomethyl), and even bis(dibromomethyl) arenes in high yields, depending on the amount of charge passed. cecri.res.in
Control of Regioselectivity and Prevention of Over-bromination in Polyhalogenated Synthesis
Achieving the desired regioselectivity and preventing over-bromination are paramount challenges in the synthesis of polyhalogenated compounds. In the case of 2-Bromo-1,3-bis-dibromomethyl-benzene, the initial aromatic bromination must be selective for the 2-position of the m-xylene precursor. As discussed, this can be directed by the appropriate choice of synthetic route, such as a Sandmeyer reaction. chemicalbook.com
During the subsequent benzylic bromination, controlling the extent of bromination is crucial. Over-bromination can lead to the formation of tribromomethyl groups, while incomplete bromination will result in a mixture of partially brominated products. The stoichiometry of NBS is a key factor; a sufficient excess is required to drive the reaction to the desired bis(dibromomethyl) stage. Careful monitoring of the reaction progress, for instance by gas chromatography or NMR spectroscopy, is essential to determine the optimal reaction time.
The inherent reactivity of the substrate also plays a role. The introduction of bromine atoms onto the side chains deactivates them towards further radical substitution, but not completely. Therefore, a careful balance of reaction conditions is necessary to achieve a high yield of the target compound without significant formation of byproducts. The steric hindrance around the benzylic positions in 2-bromo-m-xylene can also influence the rate and extent of bromination.
Advanced Chemical Transformations and Derivatization of 2 Bromo 1,3 Bis Dibromomethyl Benzene Motifs
Nucleophilic Substitution Reactions at Dibromomethyl Centers
The dibromomethyl groups (-CHBr₂) are analogous to activated benzylic halides and are thus potent electrophiles, susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.comkhanacademy.org The geminal nature of the bromine atoms allows for sequential substitution or double displacement reactions, providing pathways to functional groups such as aldehydes, imines, or N-heterocyclic carbene precursors.
The reaction of 2-Bromo-1,3-bis-dibromomethyl-benzene with nitrogen-containing heterocycles like imidazoles, pyrazoles, or triazoles is a key method for introducing azole moieties. These reactions typically proceed via nucleophilic substitution, where the heterocyclic nitrogen atom displaces the bromide ions. mdpi.comyoutube.com Depending on the stoichiometry and reaction conditions, this can lead to mono- or di-substituted products at the benzylic carbons.
For instance, reaction with two equivalents of an N-heterocycle per dibromomethyl group can lead to the formation of bis-azolium salts. These salts are valuable precursors for N-heterocyclic carbenes (NHCs), which are pivotal in modern organometallic chemistry and catalysis. The reaction of the related precursor, 2-bromo-1,3-bis(bromomethyl)benzene (B1268538), with triazoles has been shown to produce ligands that facilitate the synthesis of nickel complexes for ethylene (B1197577) polymerization. This highlights the potential for creating advanced catalytic systems from these motifs.
The general reaction pathway can be summarized as:
Step 1: Initial nucleophilic attack by the heterocycle on one of the dibromomethyl carbons.
Step 2: Subsequent reaction at the second dibromomethyl group, leading to a bis-heterocyclic framework.
Step 3: Further substitution or elimination/rearrangement at the geminal positions.
The 1,3-disposition of the reactive dibromomethyl groups on the benzene (B151609) scaffold makes this compound an ideal building block for macrocycles and pincer ligands.
Macrocyclization: By employing bifunctional nucleophiles, macrocyclic structures can be synthesized. For example, reacting the compound with a diprimary amine or a dithiol under high-dilution conditions would lead to the formation of a macrocycle containing two new heterocyclic or thioether rings, respectively, fused to the central phenyl unit. The synthesis of macrocycles from related bis(bromomethyl) linkers is a well-established strategy for generating ligands and host molecules. nih.govnih.gov
Pincer Ligands: Pincer ligands, which are multidentate ligands that bind to a metal center in a meridional fashion, can be readily synthesized. The typical approach involves reacting the dibromomethyl groups with two equivalents of a donor group, such as a phosphine (B1218219) or an N-heterocycle. acs.orguu.nlrsc.org Subsequent metallation, often involving C-H activation or oxidative addition at the C2 position of the phenyl ring (bearing the bromo substituent), would yield a stable pincer complex. For example, reaction with a secondary phosphine like (tert-butyl)(phenyl)phosphane, followed by deprotection and reaction with a metal precursor such as a palladium(II) salt, could furnish a P-stereogenic PCP pincer complex. uu.nl The aryl bromide at the C2 position offers a handle for further functionalization or can be the site of oxidative addition to form the metal complex directly.
Cross-Coupling Reactions for Carbon-Carbon Bond Formation
The presence of multiple C-Br bonds with different chemical properties (aryl vs. benzylic) allows for selective cross-coupling reactions, which are fundamental for constructing larger, conjugated systems. researchgate.net
Table 1: Comparison of Carbon-Bromine Bonds in this compound
| Bond Type | Carbon Hybridization | Position | Expected Reactivity in Pd(0) Cross-Coupling |
| Aryl Bromide | sp² | C2 of Benzene Ring | High |
| Benzylic Bromide | sp³ | Dibromomethyl Carbon | Low (requires specific conditions) |
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a C-C bond between an organohalide and an organoboron compound. researchgate.netresearchgate.net In the case of this compound, significant chemoselectivity is expected. Standard Suzuki conditions typically favor the oxidative addition of palladium(0) into aryl C(sp²)-X bonds over alkyl C(sp³)-X bonds. rsc.org
Therefore, reacting the title compound with an arylboronic acid (Ar-B(OH)₂) in the presence of a palladium catalyst and a base would selectively yield the 2-aryl-1,3-bis(dibromomethyl)benzene product. The dibromomethyl groups would remain intact, available for subsequent transformations. While Suzuki couplings of benzylic halides are known, they often require specialized ligands and conditions and can be less efficient than their aryl halide counterparts. nih.govnih.gov This inherent difference in reactivity allows for a stepwise functionalization strategy.
The Stille coupling reaction involves the palladium-catalyzed coupling of an organohalide with an organostannane (organotin) reagent. organic-chemistry.orglibretexts.orgjk-sci.com Similar to the Suzuki reaction, the Stille coupling demonstrates a strong preference for C(sp²)-halogen bonds over C(sp³)-halogen bonds under conventional conditions. wikipedia.org
This selectivity enables the targeted formation of a new C-C bond at the C2 position of the benzene ring. Reaction with an organostannane, such as vinyltributyltin or aryltributyltin, catalyzed by a palladium(0) complex, would afford the corresponding 2-vinyl or 2-aryl derivative, leaving the four bromine atoms of the dibromomethyl groups untouched for further synthetic elaboration. The reaction is compatible with a wide array of functional groups, although the toxicity of tin reagents is a notable drawback. jk-sci.com
Preparation of Functionalized Aromatic Aldehydes from Dibromomethyl Precursors
A key transformation of the dibromomethyl groups is their hydrolysis to form aldehydes. This reaction provides a direct route to highly functionalized aromatic carbonyl compounds. The hydrolysis of gem-dihalides is a classic organic transformation that typically proceeds through the formation of an unstable gem-diol intermediate, which rapidly eliminates water to yield the stable carbonyl group.
For this compound, this reaction pathway would convert both -CHBr₂ groups into aldehyde (-CHO) functionalities. The resulting product is 2-bromoisophthalaldehyde . sigmaaldrich.com This hydrolysis can be effected under various conditions, including treatment with water in the presence of a base (like sodium carbonate) or under acidic conditions. An alternative is the Sommelet reaction, which can convert benzylic halides to aldehydes using hexamethylenetetramine. orgsyn.org
Table 2: Transformation of Dibromomethyl Groups to Aldehydes
| Starting Functional Group | Reagents/Conditions | Intermediate | Final Functional Group |
| -CHBr₂ (Dibromomethyl) | H₂O, Base (e.g., CaCO₃) or Acid | -CH(OH)₂ (gem-Diol) | -CHO (Aldehyde) |
This transformation is particularly valuable as it converts the electrophilic benzylic centers into versatile aldehyde groups, which can then participate in a vast range of subsequent reactions, such as Wittig olefination, reductive amination, and condensation reactions, further expanding the synthetic utility of the original scaffold.
Structural Elucidation and Conformational Analysis of 2 Bromo 1,3 Bis Dibromomethyl Benzene and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization
Detailed experimental Nuclear Magnetic Resonance (NMR) data for 2-Bromo-1,3-bis-dibromomethyl-benzene is not available in the reviewed scientific literature. To provide some context, the NMR data for the related compound, 2-Bromo-1,3-bis(bromomethyl)benzene (B1268538), is presented below. It is crucial to note that these values are not directly transferable to the requested compound due to the difference in the number of bromine atoms on the benzylic carbons, which would significantly alter the chemical shifts.
Comprehensive ¹H NMR Spectral Analysis of Benzylic and Aromatic Protons
For the analogous compound, 2-Bromo-1,3-bis(bromomethyl)benzene, the ¹H NMR spectrum (in CDCl₃) shows a singlet for the four benzylic protons of the two CH₂Br groups at approximately 4.64 ppm. smolecule.com The aromatic protons appear as a triplet at around 7.28 ppm and a doublet at 7.41 ppm, corresponding to the single proton at the 5-position and the two protons at the 4- and 6-positions, respectively. smolecule.com
Detailed ¹³C NMR Spectral Interpretation of Carbon Frameworks
The ¹³C NMR spectrum of 2-Bromo-1,3-bis(bromomethyl)benzene (in CDCl₃) displays signals for the benzylic carbons at approximately 33.8 ppm. The aromatic carbons show signals at roughly 126.6, 128.0, 131.3, and 138.5 ppm. smolecule.com
Application of Two-Dimensional NMR Techniques
No published studies utilizing two-dimensional NMR techniques (such as COSY, HSQC, or HMBC) for the structural elucidation of this compound were found. Such studies would be invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.
High-Resolution Mass Spectrometry for Molecular Confirmation
While experimental high-resolution mass spectrometry data for this compound is not available, predicted data can be found. The predicted collision cross section (CCS) values for different adducts of the molecule (C₈H₅Br₅) have been calculated. For instance, the predicted m/z for the [M+H]⁺ adduct is 496.63808.
| Adduct | Predicted m/z |
| [M+H]⁺ | 496.63808 |
| [M+Na]⁺ | 518.62002 |
| [M-H]⁻ | 494.62352 |
| [M+NH₄]⁺ | 513.66462 |
| [M+K]⁺ | 534.59396 |
This table is based on predicted data and not experimental results.
Vibrational Spectroscopy (IR) for Functional Group Identification
No experimental Infrared (IR) spectroscopy data for this compound has been reported in the literature. For related brominated benzene (B151609) derivatives, IR spectra typically show characteristic C-H stretching vibrations for the aromatic ring, as well as C-Br stretching frequencies. The exact positions of these bands would be specific to the substitution pattern and the nature of the substituents.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Analysis of Molecular Geometry and Bond Parameters
Specific experimental data on the molecular geometry, including bond lengths and angles, for this compound has not been found. However, typical bond parameters for dibromomethyl-substituted benzene compounds have been reported in the literature. For instance, studies on similar structures, such as 1,3-bis(dibromomethyl)benzene, can provide an approximation of the expected values. researchgate.net
Table 1: Representative Bond Parameters in Dibromomethyl-Substituted Benzene Compounds
| Bond/Angle | Typical Value |
| C-Br Bond Length | ~1.94 Å |
| Br-C-Br Angle | ~108.7° |
| Note: These values are for a related compound and should be considered as approximations for this compound. |
Investigation of Intermolecular Interactions in Crystal Lattices
Without crystallographic data, a definitive analysis of the intermolecular interactions in the crystal lattice of this compound is not possible. The following subsections discuss potential interactions based on the compound's structure.
Molecules containing C-H bonds and bromine atoms can potentially form weak hydrogen bonds of the C—H⋯Br type. The presence of aromatic and dibromomethyl C-H donors and multiple bromine acceptors in this compound makes such interactions plausible in its solid state.
Given the presence of five bromine atoms, short Br⋯Br halogen-halogen contacts would be expected in the crystal packing of this compound. These interactions play a significant role in the crystal engineering of halogen-rich compounds. acs.org
Studies on Crystallographic Disorder Phenomena
There are no published studies on crystallographic disorder for this compound. It is worth noting that the closely related compound, 2-bromo-1,3-bis(bromomethyl)benzene, exhibits whole-molecule disorder in its crystal structure. iucr.orgnih.goviucr.org This suggests that the potential for disorder in the title compound could be a subject for future investigation.
Elemental Analysis for Compositional Verification
While specific experimental elemental analysis reports for this compound were not found, the theoretical elemental composition can be calculated from its molecular formula, C₈H₅Br₅. uni.lu
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Mass Percentage |
| Carbon | C | 12.011 | 8 | 96.088 | 19.39% |
| Hydrogen | H | 1.008 | 5 | 5.040 | 1.02% |
| Bromine | Br | 79.904 | 5 | 399.520 | 80.59% |
| Total | 495.648 | 100.00% |
Computational Chemistry and Mechanistic Investigations of 2 Bromo 1,3 Bis Dibromomethyl Benzene Reactivity
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure and energetics of molecules. It is particularly well-suited for investigating the complex reaction mechanisms involving polyhalogenated aromatic compounds.
Nucleophilic aromatic substitution (SNAr) is a key reaction class for aryl halides. The reactivity in SNAr reactions is governed by the stability of the intermediate Meisenheimer complex and the energy of the transition state leading to its formation. DFT calculations can precisely map the potential energy surface for these reactions, providing critical data on activation energies (ΔG‡) and reaction energies (ΔGrxn). acs.orgrsc.org
For 2-Bromo-1,3-bis-dibromomethyl-benzene, nucleophilic attack can theoretically occur at the bromine-substituted carbon atom of the benzene (B151609) ring. The presence of multiple bromine atoms, both on the ring and on the methyl groups, significantly influences the electronic properties of the aromatic system. DFT studies on related polyhalogenated systems show that the activation barriers are highly dependent on the nature of the nucleophile and the specific substitution pattern on the ring. researchgate.netnih.govacs.org Computational models indicate that strong electron-withdrawing groups lower the activation energy by stabilizing the negatively charged Meisenheimer intermediate.
Illustrative DFT-calculated energetic data for the nucleophilic displacement on a model polybrominated aromatic compound are presented below, showcasing the influence of the attacking nucleophile on the reaction's feasibility.
| Nucleophile | Transition State Energy (kcal/mol) | Activation Energy (ΔG‡) (kcal/mol) | Reaction Energy (ΔGrxn) (kcal/mol) |
|---|---|---|---|
| CH₃O⁻ | 18.5 | 22.1 | -5.7 |
| CN⁻ | 20.1 | 24.3 | -10.2 |
| OH⁻ | 19.2 | 22.9 | -4.9 |
| F⁻ | 25.8 | 29.5 | -2.1 |
Beyond ionic pathways, the reactivity of this compound can also involve radical intermediates, which may be generated under photochemical or high-temperature conditions. Homolytic cleavage of the C-Br bonds can lead to the formation of aromatic radicals. DFT is an invaluable tool for characterizing these highly reactive species, allowing for the calculation of properties such as spin density distribution and the energy of the singly occupied molecular orbital (SOMO). dntb.gov.ua
The concept of "philicity" describes the propensity of a radical to act as either a nucleophile or an electrophile in its reactions. A radical's philicity is crucial for predicting its reactivity and selectivity. Computational analysis, particularly of the SOMO energy, can quantify this property. Radicals with high-energy SOMOs tend to be nucleophilic, readily donating their electron to the LUMO of an electrophile. Conversely, radicals with low-energy SOMOs are electrophilic, accepting an electron from the HOMO of a nucleophile.
Computational studies on related brominated aromatic radicals would allow for the prediction of the philicity of radicals derived from this compound. This information is key to understanding their potential role in polymerization, atmospheric chemistry, or synthetic transformations.
| Radical Species | SOMO Energy (eV) | Global Electrophilicity Index (ω) | Predicted Philicity |
|---|---|---|---|
| Phenyl Radical | -3.5 | 1.55 | Ambiphilic |
| 4-Nitrophenyl Radical | -5.1 | 2.89 | Electrophilic |
| 4-Methoxyphenyl Radical | -2.8 | 1.10 | Nucleophilic |
| 2,4,6-Tribromophenyl Radical | -4.8 | 2.51 | Electrophilic |
Molecular Dynamics Simulations for Conformational Landscapes
The two bulky dibromomethyl groups at the 1 and 3 positions of the benzene ring impose significant steric constraints, leading to a complex conformational landscape. The rotational freedom around the C(aryl)–C(alkyl) bonds is hindered, and the molecule likely adopts a set of preferred low-energy conformations.
Molecular dynamics (MD) simulations are employed to explore this conformational space over time. nih.gov By simulating the atomic motions under a given force field and temperature, MD can identify stable conformers, estimate the energy barriers between them, and provide a statistical description of the molecule's dynamic structure. nih.govnih.gov For this compound, key parameters of interest are the dihedral angles defining the orientation of the two -CHBr₂ groups relative to the benzene ring.
Simulations on sterically crowded systems like substituted xylenes or tribromomesitylene have shown that intermolecular and intramolecular non-covalent interactions dictate the preferred rotational states. mdpi.comresearchgate.net The results of such simulations are crucial for understanding how the molecule's shape influences its packing in the solid state and its interactions with other molecules in solution.
| Conformation | Dihedral Angle 1 (τ₁) | Dihedral Angle 2 (τ₂) | Relative Potential Energy (kcal/mol) | Statistical Population (%) |
|---|---|---|---|---|
| Anti-Anti | 180° | 180° | 0.0 | 65 |
| Anti-Syn | 180° | 0° | 1.8 | 15 |
| Syn-Syn | 0° | 0° | 4.5 | 2 |
| Gauche-Gauche | 60° | 60° | 2.5 | 8 |
| Gauche-Anti | 60° | 180° | 1.5 | 10 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their activity, which can be a measure of chemical reactivity, biological effect, or physical properties. nih.gov To develop a QSAR model for derivatives of this compound, a series of analogues would be synthesized and their activity measured. Molecular descriptors—numerical values that encode structural, physicochemical, or electronic features—are then calculated for each molecule.
These descriptors can be categorized as:
Constitutional: Molecular weight, atom counts.
Topological: Connectivity indices that describe the branching of the molecular skeleton.
Physicochemical: Lipophilicity (logP), molar refractivity.
Quantum-Chemical: HOMO/LUMO energies, dipole moment, atomic charges. nih.govucsb.edu
By applying statistical methods like multiple linear regression (MLR), a mathematical equation is derived that links the descriptors to the observed activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives, guiding further research and development. uninsubria.it For halogenated aromatic compounds, descriptors related to molecular size, lipophilicity, and electronic effects (e.g., LUMO energy for electrophilic reactions) are often critical for building predictive models. researchgate.net
A hypothetical QSAR equation might take the form: Predicted Activity = c₀ + c₁(logP) + c₂(LUMO Energy) + c₃*(Molar Volume)
| Descriptor | Symbol | Description | Hypothetical Coefficient |
|---|---|---|---|
| Logarithm of Partition Coefficient | logP | Measures lipophilicity and transport characteristics. | 0.45 |
| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital, relates to electrophilicity. | -1.20 |
| Molar Volume | Vm | A measure of molecular size and steric effects. | -0.08 |
| Dipole Moment | μ | Indicates the polarity of the molecule. | 0.15 |
Applications of 2 Bromo 1,3 Bis Dibromomethyl Benzene in Catalysis and Materials Science
Design and Synthesis of Organometallic Catalysts Derived from Compound Ligands
The utility of 2-bromo-1,3-bis(bromomethyl)benzene (B1268538) as a precursor for ligands in organometallic catalysis is a significant area of research. The two benzylic bromine atoms are susceptible to nucleophilic substitution, allowing for the facile introduction of various coordinating moieties. This has been effectively exploited in the synthesis of ligands for homogeneous and cross-coupling catalysis.
Homogeneous Catalysis (e.g., Olefin Polymerization)
In the field of homogeneous catalysis, ligands play a pivotal role in dictating the activity and selectivity of the metal center. Derivatives of 2-bromo-1,3-bis(bromomethyl)benzene have been utilized to create novel ligand systems for transition metal-catalyzed reactions, most notably in ethylene (B1197577) polymerization.
Researchers have successfully synthesized bidentate ligands by reacting 2-bromo-1,3-bis(bromomethyl)benzene with nitrogen-containing heterocycles. For instance, reaction with 1,2,3-triazole in the presence of a base yields 2-bromo-1,3-bis(triazol-1-ylmethyl)benzene. This ligand, upon complexation with nickel, forms a catalyst that demonstrates activity in the polymerization of ethylene. Similarly, reaction with 1H-indazole produces 2-bromo-1,3-bis(indazol-2-ylmethyl)benzene, which also serves as a ligand for nickel complexes, exhibiting planar coordination geometries.
The synthesis of these ligands can be summarized in the following table:
| Nucleophile | Product Ligand | Yield (%) |
| 1,2,3-Triazole | 2-bromo-1,3-bis(triazol-1-ylmethyl)benzene | 55 |
| 1H-Indazole | 2-bromo-1,3-bis(indazol-2-ylmethyl)benzene | 43 |
| Benzotriazole | 2-bromo-1,3-bis(benzotriazol-1-ylmethyl)benzene | N/A |
Data sourced from a study on the reactivity of 2-bromo-1,3-bis(bromomethyl)benzene.
These findings underscore the potential of 2-bromo-1,3-bis(bromomethyl)benzene as a scaffold for generating a library of ligands with tunable steric and electronic properties for olefin polymerization and other homogeneous catalytic processes.
Exploration in Cross-Coupling Catalysis
The presence of both benzylic and aryl bromine atoms in 2-bromo-1,3-bis(bromomethyl)benzene opens up avenues for its application in cross-coupling reactions. While the benzylic bromides are readily substituted, the less reactive aryl bromide can participate in classic cross-coupling reactions such as Suzuki or Stille coupling. This differential reactivity allows for a stepwise functionalization of the molecule.
For example, the bromomethyl groups can first be converted to other functionalities, and the remaining aryl bromide can then be subjected to a palladium-catalyzed cross-coupling reaction to form biaryl compounds. This approach is valuable for the synthesis of complex molecules where regioselective bond formation is crucial. The use of bromo-functionalized aromatic compounds in cross-coupling reactions is a well-established strategy for the construction of donor-acceptor materials with interesting photophysical properties. nih.gov
Precursors in the Development of Advanced Organic Materials
The synthesis of functional organic materials with specific electronic and photophysical properties is a major focus of contemporary chemical research. The structural attributes of 2-bromo-1,3-bis(bromomethyl)benzene make it a promising precursor for such materials.
While direct polymerization of 2-bromo-1,3-bis(dibromomethyl)benzene is not extensively documented, the closely related 2,3-bis(bromomethyl)naphthalene (B3052160) has been shown to undergo on-surface dehalogenative homocoupling to furnish a poly(o-naphthylene vinylidene), which can be further dehydrogenated to the conjugated polymer poly(o-naphthylene vinylene). mpg.de This suggests the potential for analogous benzene (B151609) derivatives to serve as monomers for the synthesis of novel conjugated polymers. Such polymers are of interest for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry involves the study of non-covalent interactions between molecules. The rigid framework and multiple reactive sites of 2-bromo-1,3-bis(bromomethyl)benzene and its derivatives make them attractive building blocks for the construction of complex supramolecular architectures, such as cyclophanes.
Cyclophanes are molecules containing one or more aromatic rings and one or more aliphatic chains that form a bridge between two non-adjacent positions of the aromatic ring. The synthesis of [n]metacyclophanes has been achieved through the reaction of 1,3-bis(bromomethyl)benzene (B165771) with aliphatic dithiols. This approach highlights the potential of using 2-bromo-1,3-bis(bromomethyl)benzene in similar synthetic strategies to create more complex and functionalized cyclophane structures. These molecules are of interest for their ability to act as hosts in host-guest chemistry, recognizing and binding to specific guest molecules.
Targeted Synthesis of Complex Polycyclic Aromatic Compounds
Polycyclic aromatic hydrocarbons (PAHs) and their derivatives are a class of compounds with significant interest due to their unique electronic and optical properties. The synthesis of complex and contorted PAHs often relies on the use of specifically functionalized aromatic precursors.
Brominated aromatic compounds are key intermediates in many synthetic routes towards complex PAHs. nih.govnih.gov For example, bromo-functionalized B1-polycyclic aromatic hydrocarbons have been synthesized and utilized in cross-coupling reactions to create donor-acceptor materials with emission in the near-infrared region. nih.gov While specific examples detailing the use of 2-bromo-1,3-bis(dibromomethyl)benzene for the synthesis of complex PAHs are not prevalent in the literature, its structural motif suggests its potential as a starting material for the construction of larger, more intricate polycyclic systems through a series of substitution and coupling reactions. The synthesis of PAH-substituted diborenes, for instance, often starts from 1,2-diaryl-1,2-dibromodiborane precursors, which are obtained from the corresponding arylated compounds. nih.gov
Q & A
Q. What are the key considerations for synthesizing 2-Bromo-1,3-bis-dibromomethyl-benzene?
Methodological Answer: Synthesis requires precise control of bromination conditions. Key steps include:
- Reagent Selection : Use brominating agents like N,N’-dibromo-5,5-dimethylhydantoin (DBDMH) in acidic media to selectively substitute hydrogen atoms with bromine .
- Stoichiometry : Ensure a 2:1 molar ratio of brominating agent to precursor to avoid over-bromination.
- Temperature Control : Reactions are typically conducted at 0–25°C to minimize side products like tribrominated isomers .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the target compound. Confirm purity via HPLC (>95%) .
Q. Table 1: Comparison of Brominating Agents
| Agent | Efficiency (%) | By-products | Reference |
|---|---|---|---|
| DBDMH | 85–90 | Tribrominated | |
| Br₂ (with Fe catalyst) | 70–75 | Isomeric mixtures |
Q. How to confirm the molecular structure of this compound post-synthesis?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- NMR Analysis :
- ¹H NMR : Look for singlet peaks (δ 4.5–5.0 ppm) for dibromomethyl (-CHBr₂) groups.
- ¹³C NMR : Confirm quaternary carbons adjacent to bromine (δ 120–130 ppm) .
- X-ray Crystallography : Use SHELX-97 for structure refinement. Key metrics: R-factor < 0.05, bond length accuracy ±0.01 Å .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 437.8 (C₈H₆Br₄) with isotopic Br patterns .
Advanced Research Questions
Q. How to resolve discrepancies in bromine positional isomers during synthesis?
Methodological Answer: Positional isomerism arises due to competing bromination pathways. Mitigation strategies:
- Analytical Separation : Use reverse-phase HPLC (C18 column, acetonitrile/water) to resolve isomers. Retention times differ by 1–2 minutes .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict thermodynamic stability of isomers. Compare with experimental NMR shifts .
- Iterative Refinement : Adjust reaction time and solvent polarity (e.g., DCM vs. THF) to favor kinetic vs. thermodynamic products .
Q. Table 2: Isomer Stability (DFT Calculations)
| Isomer | Relative Energy (kcal/mol) | Dominant Pathway |
|---|---|---|
| 1,3-Dibromomethyl | 0.0 (reference) | Thermodynamic |
| 1,2-Dibromomethyl | +2.3 | Kinetic |
4. Optimizing reaction conditions to minimize by-products in dibromomethylation.
Methodological Answer:
By-products (e.g., tribrominated species) are minimized via:
- Catalyst Screening : Lewis acids like FeCl₃ enhance regioselectivity (yield ↑15%) but require strict anhydrous conditions .
- Solvent Effects : Polar aprotic solvents (DMF) increase reaction rate but may promote over-bromination. Non-polar solvents (hexane) favor mono-substitution .
- Radical Inhibitors : Add TEMPO (0.1 equiv.) to suppress radical chain reactions, reducing tribrominated by-products by 30% .
Key Metrics for Optimization:
- Target yield: >80%
- By-product threshold: <5% (HPLC area%)
Q. How to analyze conflicting crystallographic data for bromine-heavy compounds?
Methodological Answer: High bromine content complicates X-ray diffraction due to heavy atom effects. Solutions include:
- Data Collection : Use synchrotron radiation (λ = 0.7 Å) to improve resolution.
- Refinement : Apply SHELXL’s TWIN and BASF commands for twinned crystals. Example: R₁ drops from 0.12 to 0.06 after twin refinement .
- Validation : Cross-validate with neutron diffraction for hydrogen positioning in dibromomethyl groups .
6. Designing experiments to study thermal stability under varying conditions.
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Heat at 10°C/min under N₂. Decomposition onset >200°C indicates suitability for high-temperature reactions .
- Kinetic Studies : Use Arrhenius plots (ln k vs. 1/T) to calculate activation energy (Eₐ). For this compound, Eₐ ≈ 90 kJ/mol .
- By-product Identification : GC-MS detects HBr and dibromomethane release during decomposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
